molecular formula C9H17NO2 B1425400 2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1481966-15-7

2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane

Cat. No. B1425400
M. Wt: 171.24 g/mol
InChI Key: KFEHLGNNRIJKCV-UHFFFAOYSA-N
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Description

“2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The compound is stored at a temperature of 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane” is 1S/C9H17NO2/c1-8-6-10-7-9(12-8)2-4-11-5-3-9/h8,10H,2-7H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 171.24 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis through Prins Cascade Cyclization : A novel process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, marking the first synthesis of spiromorpholinotetrahydropyran derivatives via a Prins bicyclization (Reddy et al., 2014).
  • Crystal Structure and Thermodynamic Properties : A 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety was studied for its crystal structure and thermodynamic properties, providing insights into molecular structure and behavior (Zeng, Wang, & Zhang, 2021).
  • X-ray Diffraction Analysis : Single crystal X-ray diffraction was used to analyze the structure of a derivative, revealing the orientation of substituents in the dioxopyran ring (Kirillov, Melekhin, & Aliev, 2010).

Synthesis of Derivatives and Related Compounds

  • Synthesis of 3,7-Diazaspiro Derivatives : Research into the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile led to the synthesis of new 3,7-diazaspiro derivatives (Khrustaleva et al., 2018).
  • Enantioselective Total Syntheses of Alkaloids : The molecule was used in the enantioselective syntheses of naturally occurring alkaloids, highlighting its role in the synthesis of biologically active compounds (Pandey, Kumara, Burugu, & Puranik, 2011).
  • Synthesis of Chiral Spiroacetals from Carbohydrates : The molecule's derivatives have been synthesized from carbohydrates, demonstrating its application in creating chiral spiroacetals (Martín, Salazar, & Suárez, 1995).

Biological Activity and Pharmacological Properties

  • Bioactivity of 1,9-diazaspiro[5.5]undecanes : A review discussed the biological activity of 1,9-diazaspiro[5.5]undecanes, indicating potential applications in treating various disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
  • Natural Occurrence and Pharmacological Properties : Research on marine-derived psammaplysins, which have a similar structural backbone, revealed significant biological properties, suggesting potential pharmacological applications (Youssef & Shaala, 2022).

properties

IUPAC Name

2-methyl-1,9-dioxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8-6-10-7-9(12-8)2-4-11-5-3-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEHLGNNRIJKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(O1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane
Reactant of Route 2
2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane
Reactant of Route 3
2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane
Reactant of Route 4
2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane
Reactant of Route 5
2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane
Reactant of Route 6
2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane

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